Reduced Lipophilicity vs Methoxy Analog
5-Methanesulfonyl-2-(2-methoxyethoxy)aniline exhibits a computed XLogP3 value of 0.3, which is significantly lower than the 1.1 calculated for the structurally similar analog 5-methanesulfonyl-2-methoxyaniline [1]. This 0.8 log unit reduction indicates a 6.3-fold decrease in lipophilicity, suggesting improved aqueous solubility and a lower propensity for nonspecific hydrophobic interactions [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.3 (XLogP3) |
| Comparator Or Baseline | 5-Methanesulfonyl-2-methoxyaniline (CAS 20945-70-4) with XLogP3 of 1.1 |
| Quantified Difference | ΔXLogP3 = -0.8 (6.3-fold lower lipophilicity) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2019.06.18) |
Why This Matters
Lower lipophilicity directly impacts solubility and clearance profiles in early-stage drug discovery, making this compound a superior choice for developing hydrophilic lead molecules.
- [1] PubChem. (2026). Computed XLogP3 values for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (CID 43448166) and 5-Methanesulfonyl-2-methoxyaniline (CID 2759592). View Source
